Divergent Chemoselectivity: Exclusive Enolization with Sterically Hindered Ketones vs. Grignard Reagents
With the sterically hindered ketone acetomesitylene, both phenylsodium and n-butyllithium yield exclusively enolization products without carbonyl addition, whereas the corresponding Grignard reagent (butenylmagnesium bromide) produces predominantly addition products. This divergence is supported by quantitative recovery and yield data [1].
| Evidence Dimension | Reaction outcome with acetomesitylene |
|---|---|
| Target Compound Data | Exclusive enolization (no addition product observed) |
| Comparator Or Baseline | Butenylmagnesium bromide (Grignard): Negligible enolization (<3% of calculated butenes detected), 83% yield of tertiary alcohol addition product |
| Quantified Difference | Product distribution differs by >80 percentage points; Grignard yields 83% addition product vs. 0% for phenylsodium |
| Conditions | Acetomesitylene substrate in ethereal solvent, room temperature |
Why This Matters
This exclusive enolization profile enables α-functionalization of hindered ketones where Grignard addition would be unproductive, directly impacting synthetic route design and yield optimization.
- [1] Roberts JD, Young WG. Allylic Rearrangements. XXI. Further Studies Related to the Nature of the Butenyl Grignard Reagent. J Am Chem Soc. 1946;68(8):1549-1551. doi:10.1021/ja01212a024. View Source
